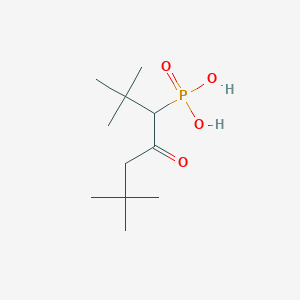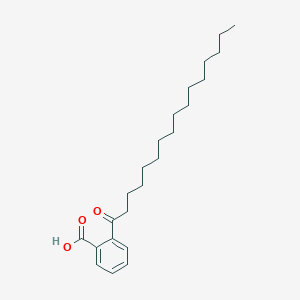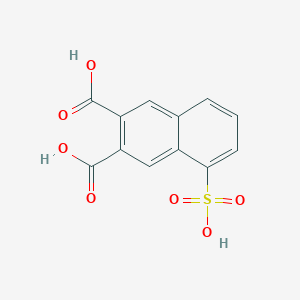![molecular formula C16H23N B14492425 N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine CAS No. 64852-67-1](/img/structure/B14492425.png)
N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-phenylbicyclo[222]octan-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane core with a phenyl group and a dimethylamino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine typically involves the alkylation of a bicyclo[2.2.2]octane derivative with a suitable phenyl and dimethylamino group. One common method involves the use of benzyl bromide and 1,4-diazabicyclo[2.2.2]octane (DABCO) as starting materials. The reaction proceeds through a nucleophilic substitution mechanism, where DABCO reacts with benzyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like DABCO.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core structure but differ in functional groups.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related bicyclic amine with different substituents and applications.
Uniqueness
N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine is unique due to its specific combination of a phenyl group and a dimethylamino group attached to the bicyclo[2.2.2]octane core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
64852-67-1 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C16H23N/c1-17(2)16-11-8-15(9-12-16,10-13-16)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
InChI Key |
LFVGDDMIDJLVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12CCC(CC1)(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


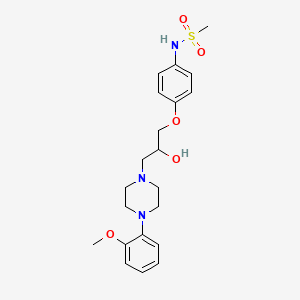
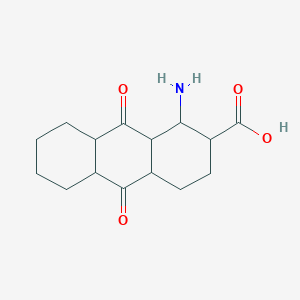
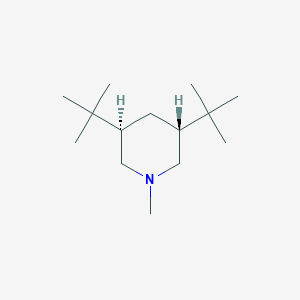


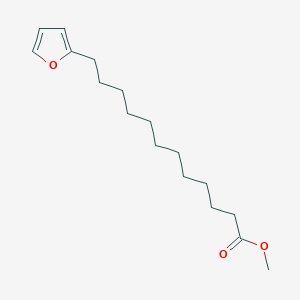
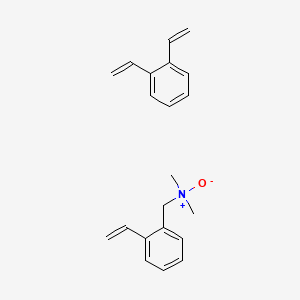
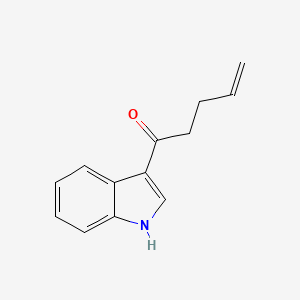

![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
